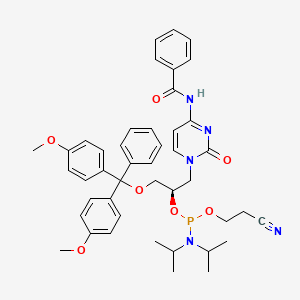
(R)-GNA-C(Bz)-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-GNA-C(Bz)-phosphoramidite is a chiral phosphoramidite compound widely used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of asymmetric synthesis and catalysis due to its ability to induce chirality in the resulting products. The presence of the benzoyl group (Bz) enhances its stability and reactivity, making it a crucial reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-GNA-C(Bz)-phosphoramidite typically involves the reaction of a chiral amine with a phosphorodiamidite. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite. The benzoyl group is introduced through a benzoylation reaction, which involves the use of benzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of ®-GNA-C(Bz)-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the chiral center and prevent racemization .
Análisis De Reacciones Químicas
Types of Reactions
®-GNA-C(Bz)-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can convert the phosphoramidite to phosphine derivatives.
Substitution: The benzoyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include phosphoramidate derivatives, phosphine derivatives, and various substituted phosphoramidites .
Aplicaciones Científicas De Investigación
®-GNA-C(Bz)-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis and as a reagent in the synthesis of chiral phosphoramidates.
Biology: Employed in the synthesis of chiral oligonucleotides for use in genetic research and diagnostics.
Medicine: Utilized in the development of chiral drugs and as a reagent in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of chiral catalysts and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-GNA-C(Bz)-phosphoramidite involves its ability to induce chirality in the resulting products. The compound interacts with substrates through its chiral center, leading to the formation of enantiomerically enriched products. The benzoyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-GNA-C(Bz)-phosphoramidite
- ®-GNA-C(Ac)-phosphoramidite
- ®-GNA-C(Ts)-phosphoramidite
Uniqueness
®-GNA-C(Bz)-phosphoramidite is unique due to its high stability and reactivity, which are attributed to the presence of the benzoyl group. This compound also exhibits excellent enantioselectivity, making it a valuable reagent in asymmetric synthesis and catalysis .
Propiedades
Fórmula molecular |
C44H50N5O7P |
|---|---|
Peso molecular |
791.9 g/mol |
Nombre IUPAC |
N-[1-[(2R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C44H50N5O7P/c1-32(2)49(33(3)4)57(55-29-13-27-45)56-40(30-48-28-26-41(47-43(48)51)46-42(50)34-14-9-7-10-15-34)31-54-44(35-16-11-8-12-17-35,36-18-22-38(52-5)23-19-36)37-20-24-39(53-6)25-21-37/h7-12,14-26,28,32-33,40H,13,29-31H2,1-6H3,(H,46,47,50,51)/t40-,57?/m1/s1 |
Clave InChI |
IQSXGILXOHYNMA-MDEHIVAZSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H](CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B13729734.png)
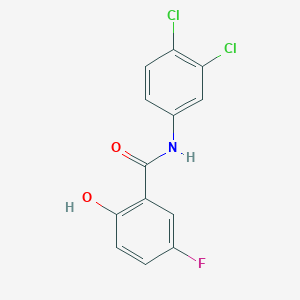

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13729755.png)
![Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13729764.png)
![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)
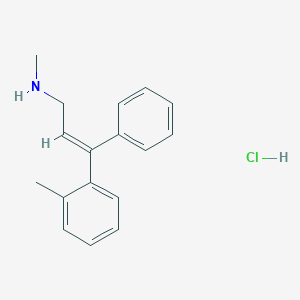
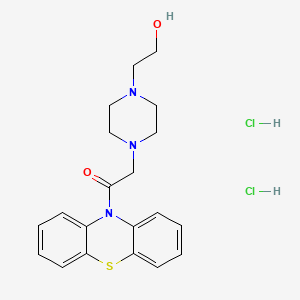
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
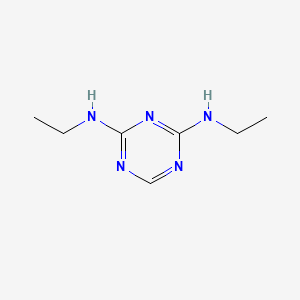
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
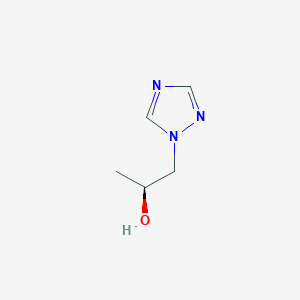
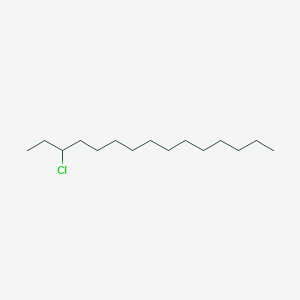
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
